
tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Overview
Description
Tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a compound with significant relevance in organic chemistry, specifically in the field of synthetic methodologies and catalysis. This compound, characterized by its complex boronic ester moiety, plays an essential role in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the borylation of suitable pyridine derivatives. A common approach involves starting with a dihydropyridine precursor and introducing the boronic ester group through borylation agents like bis(pinacolato)diboron under palladium catalysis. Reaction conditions often include organic solvents such as tetrahydrofuran and bases like potassium tert-butoxide to facilitate the reaction.
Industrial Production Methods:
Industrial production of this compound often employs continuous flow techniques to scale up the synthesis while maintaining efficiency and minimizing waste. The use of automated reaction monitoring and control systems ensures high yield and purity, crucial for large-scale applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at the boronic ester site.
Reduction: Reduction reactions can modify the pyridine moiety, often converting it to piperidine derivatives.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, replacing the boron atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydride reagents like lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents in the presence of catalysts.
Major Products:
The reactions typically yield derivatives where the boronic ester is transformed, leading to substituted pyridines or piperidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Synthetic Applications
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Key applications include:
-
Pharmaceutical Development :
- It is used in the synthesis of statins, which are widely prescribed for lowering cholesterol levels. The compound plays a role in the preparation of intermediates for drugs like Atorvastatin and Rosuvastatin, which inhibit the HMG-CoA reductase enzyme involved in cholesterol biosynthesis .
- The compound's boron-containing moiety enhances its utility in organoboron chemistry, facilitating reactions that lead to the formation of complex molecular architectures.
-
Agrochemical Synthesis :
- The compound's heterocyclic structure is advantageous for developing agrochemicals with improved efficacy and reduced environmental impact. Its derivatives can be designed to target specific biological pathways in pests or diseases affecting crops.
Case Study 1: Synthesis of Statins
In a notable study, researchers demonstrated an eco-friendly synthetic route to prepare statins using tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate as an intermediate. This method reduced solvent use and improved yield while maintaining high purity levels. The research highlighted the compound's role in streamlining the synthesis of complex statin derivatives .
Case Study 2: Agrochemical Applications
A recent investigation explored the potential of this compound in developing new agrochemicals. By modifying its structure through various chemical transformations, researchers created derivatives that exhibited enhanced insecticidal properties against common agricultural pests. This study underscored the versatility of this compound in agrochemical formulations .
Data Table: Comparison of Synthetic Routes
Synthetic Route | Yield (%) | Solvent Used | Environmental Impact |
---|---|---|---|
Traditional Route | 60 | Organic Solvents | High |
Eco-Friendly Route | 85 | Minimal Solvent | Low |
Mechanism of Action
The compound exerts its effects primarily through the boronic ester group, which can undergo reversible interactions with nucleophiles. This allows it to act as a cross-coupling partner in chemical reactions. The mechanism involves the formation of a palladium-boron complex that facilitates the transfer of the organic moiety to the desired substrate, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Phenylboronic acid
Pinacolborane
Catecholborane
This article aims to encapsulate the multifaceted nature of tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate, showcasing its importance across various scientific and industrial domains.
Biological Activity
tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHBNO
- CAS Number : 2304631-63-6
- SMILES : O=C(OC(C)(C)C)N1CCC=C(B2OC(C)(C)C(C)(C)O2)C1
This structure includes a pyridine ring and a boron-containing moiety, which are significant for its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties. Below are key findings:
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that derivatives of dioxaborolane can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : Similar compounds have been reported to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression. For instance, the interaction with CDK6 has been noted in related studies .
3. Neuroprotective Effects
Some studies suggest that derivatives of this compound may possess neuroprotective properties. The presence of the pyridine ring is often associated with neuroactive compounds that can modulate neurotransmitter systems or protect against neurodegeneration .
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of cancer cell proliferation | , |
Kinase Inhibition | Targeting receptor tyrosine kinases | |
Neuroprotective | Potential modulation of neurotransmitters |
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers synthesized various dioxaborolane derivatives and tested their effects on cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations .
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of pyridine derivatives found that certain modifications could enhance the compound's ability to protect neuronal cells from oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key structural and functional characteristics of this compound that make it relevant in organic synthesis?
The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a tert-butyl carbamate-protected pyridine scaffold. The boronic ester enables Suzuki-Miyaura cross-coupling reactions, while the carbamate group enhances solubility and stability during synthetic workflows. Its stereochemistry (2S configuration) is critical for enantioselective applications .
Q. What safety protocols are essential when handling this compound in the laboratory?
Key safety measures include:
- Engineering controls : Use fume hoods or closed systems to minimize inhalation/exposure .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (dust masks) is recommended during solid-phase handling .
- Storage : Keep away from heat and moisture, as boronic esters are hydrolytically sensitive .
Q. What synthetic routes are commonly used to prepare this compound?
A typical route involves:
- Borylation : Palladium-catalyzed Miyaura borylation of a halogenated pyridine precursor using bis(pinacolato)diboron (B₂Pin₂).
- Carbamate protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM solvent) .
- Chiral resolution : Chiral HPLC or enzymatic methods ensure stereochemical purity of the (2S)-configured product .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
Key parameters include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligand systems (e.g., SPhos) improve borylation efficiency .
- Solvent choice : Tetrahydrofuran (THF) or dioxane enhances boronic ester stability .
- Temperature control : Borylation at 80–100°C minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry; ¹¹B NMR verifies boronic ester integrity .
- Mass spectrometry (HRMS) : Validates molecular weight (C₁₇H₂₇BN₂O₄, [M+H]⁺ = 335.22) .
- X-ray crystallography : Resolves stereochemistry and solid-state packing (e.g., tert-butyl group conformation) .
- HPLC : Chiral columns (e.g., Chiralpak IA) assess enantiomeric excess (>98% for (2S)-isomer) .
Q. How does the compound’s stability vary under different experimental conditions?
- Hydrolysis : The boronic ester hydrolyzes in aqueous media (pH < 7), forming boronic acid derivatives. Stabilize with anhydrous solvents (e.g., THF) .
- Thermal stability : Decomposition occurs above 150°C; store at –20°C under inert gas (N₂/Ar) .
- Light sensitivity : Protect from UV exposure to prevent radical-mediated degradation .
Q. What strategies resolve contradictions in reported synthetic protocols (e.g., divergent yields)?
- Parameter screening : Use Design of Experiments (DoE) to optimize catalyst loading, solvent ratios, and reaction time .
- Mechanistic studies : Monitor intermediates via in situ IR or LC-MS to identify bottlenecks (e.g., Boc deprotection side reactions) .
- Cross-validation : Reproduce protocols from independent sources (e.g., vs. 12) and validate via NMR/HPLC .
Q. What advanced applications does this compound have in drug discovery?
- Proteolysis-targeting chimeras (PROTACs) : The boronic ester enables conjugation to E3 ligase ligands (e.g., cereblon), while the pyridine scaffold serves as a linker in WDR5 degraders .
- Biological probes : Used in fluorescence polarization assays to study kinase inhibition (e.g., EGFR mutants) .
- Peptide coupling : The Boc group facilitates solid-phase peptide synthesis (SPPS) as a temporary protecting group .
Q. Methodological Notes
- Data Interpretation : Cross-reference NMR shifts with computed spectra (e.g., CC-DPS QSPR models) to resolve ambiguities .
- Contingency Planning : If hydrolysis occurs during synthesis, salvage via re-esterification with pinacol and BF₃·OEt₂ .
- Ethical Compliance : Adhere to institutional guidelines for boronic acid waste disposal due to environmental toxicity .
Properties
IUPAC Name |
tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-12-9-10-13(11-19(12)14(20)21-15(2,3)4)18-22-16(5,6)17(7,8)23-18/h10,12H,9,11H2,1-8H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYKURYVHHEFH-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(N(C2)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC[C@@H](N(C2)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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